7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
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Biological Activity
7-Ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS No. 899939-26-5) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O3 with a molecular weight of 360.4 g/mol. The structure includes a furan ring and a pyrazolo[1,5-c][1,3]oxazine moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C22H20N2O3 |
Molecular Weight | 360.4 g/mol |
CAS Number | 899939-26-5 |
Pharmacological Activities
Research indicates that compounds containing pyrazole and oxazine moieties exhibit a range of biological activities including:
- Anti-inflammatory Activity : Pyrazole derivatives are well-known for their anti-inflammatory properties. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds with structural similarities have demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies show that related compounds exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Effects : Pyrazole derivatives also exhibit antimicrobial activity against various pathogens. The presence of the furan ring may enhance this activity by improving the compound's interaction with microbial targets .
Case Studies and Research Findings
-
Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives in vivo using a carrageenan-induced paw edema model. The compounds displayed varying degrees of edema inhibition compared to standard anti-inflammatory drugs like celecoxib .
Compound ID COX-2 Inhibition IC50 (μM) Compound A 0.034 Compound B 0.052 Celecoxib 0.313 -
Anticancer Activity : Another study focused on the cytotoxicity of related compounds against the MCF-7 breast cancer cell line. Compounds demonstrated significant cytotoxicity with IC50 values as low as 0.39 μM .
Compound ID IC50 (μM) Compound 4b 3.16 Compound 4c 2.74 Compound 6a 0.39 - Antimicrobial Study : The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited potent antibacterial effects, which were attributed to their ability to disrupt bacterial cell membranes .
Properties
IUPAC Name |
7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-25-19-11-6-10-16-18-14-17(15-8-4-3-5-9-15)23-24(18)22(27-21(16)19)20-12-7-13-26-20/h3-13,18,22H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJURAGCWKLQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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